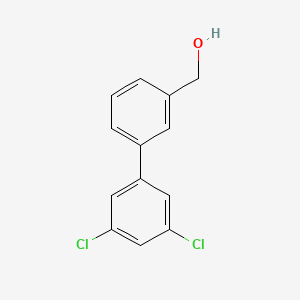

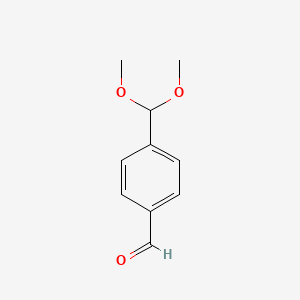

![molecular formula C8H8N2 B1610896 3-Metilimidazo[1,2-a]piridina CAS No. 5857-45-4](/img/structure/B1610896.png)

3-Metilimidazo[1,2-a]piridina

Descripción general

Descripción

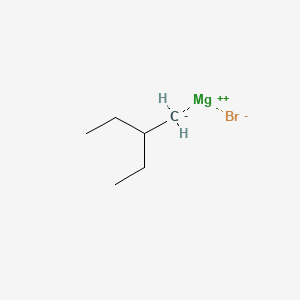

3-Methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H8N2. It has a molecular weight of 132.16 . This compound is recognized as a crucial target product and key intermediate in various branches of chemistry .

Synthesis Analysis

The synthesis of 3-Methylimidazo[1,2-a]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of its synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 . Further structural analysis can be performed using X-ray structural analysis .

Chemical Reactions Analysis

3-Methylimidazo[1,2-a]pyridine can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The compound can also be synthesized from 2-aminopyridines and α-bromoketones under microwave irradiation .

Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Los derivados de la 3-Metilimidazo[1,2-a]piridina han demostrado eficacia antimicrobiana. Por ejemplo, compuestos como el bromuro de 3-bromo-2-metil-1H-imidazo[1,2-a]piridinio han demostrado ser efectivos contra Staphylococcus aureus a ciertas concentraciones . Esto sugiere un potencial para desarrollar nuevos agentes antimicrobianos que podrían utilizarse en el tratamiento de infecciones bacterianas.

Actividad Antituberculosa

Estudios recientes han destacado el papel de los análogos de la imidazo[1,2-a]piridina como prometedores agentes antituberculosos. Estos compuestos exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB), que son importantes problemas de salud pública debido a su resistencia a los tratamientos convencionales .

Aplicaciones en la Ciencia de Materiales

El andamiaje de la imidazo[1,2-a]piridina también es reconocido por sus aplicaciones en ciencia de materiales. Sus características estructurales lo hacen útil en este campo, particularmente en el desarrollo de colorantes sensibles a la luz, medios ópticos para almacenamiento de datos, pesticidas y fungicidas .

Aplicaciones Farmacéuticas

Los derivados de la imidazo[1,2-a]piridina se encuentran en las moléculas de muchos ingredientes farmacéuticos activos. Se utilizan en medicamentos como la zolimidina (un fármaco antiulceroso), el zolpidem (para el tratamiento del insomnio) y el saripidem (un fármaco sedante y ansiolítico) . Esto resalta la versatilidad del compuesto en aplicaciones farmacéuticas.

Sondas Fluorescentes

Estos derivados se han utilizado como sondas fluorescentes para la determinación in vitro e in vivo de iones de mercurio y hierro. Su capacidad para actuar como compuestos emisivos los hace adecuados para aplicaciones en optoelectrónica, química de coordinación, sensores y biología química .

Investigación del Cáncer

Los compuestos basados en la imidazo[1,2-a]piridina tienen potencial como fármacos anticancerígenos. Sus propiedades luminiscentes los hacen útiles en microscopía confocal e imagenología, que son técnicas importantes en la investigación y el diagnóstico del cáncer .

Mecanismo De Acción

Target of Action

3-Methylimidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a scaffold for the development of covalent inhibitors, specifically KRAS G12C inhibitors .

Mode of Action

The compound interacts with its targets in a specific manner. For instance, in the context of tuberculosis treatment, it has shown significant activity against the disease . As a covalent inhibitor, it has been utilized to synthesize a series of novel KRAS G12C inhibitors .

Biochemical Pathways

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .

Result of Action

The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the context of cancer treatment, it has been used to synthesize a series of novel KRAS G12C inhibitors, showing potential as a lead compound for the treatment of intractable cancers .

Action Environment

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may be effective in various environments .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .

Análisis Bioquímico

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine has been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Cellular Effects

While specific cellular effects of 3-Methylimidazo[1,2-a]pyridine are not extensively documented, imidazo[1,2-a]pyridine analogues have shown significant activity against various infectious agents . For instance, some analogues exhibit significant activity against multidrug-resistant tuberculosis

Propiedades

IUPAC Name |

3-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHEPWEENQLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481500 | |

| Record name | 3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-45-4 | |

| Record name | 3-Methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)

![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)